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Compound of Interest

Compound Name: 1-(Bromomethyl)cyclopentene

Cat. No.: B1337529 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the synthetic

building block, 1-(bromomethyl)cyclopentene. Due to a lack of publicly available,

experimentally derived spectra, this document focuses on predicted data to aid in the

characterization and quality control of this compound. The information herein is intended for

researchers in organic synthesis, medicinal chemistry, and drug development.

Chemical Structure and Properties
IUPAC Name: 1-(Bromomethyl)cyclopent-1-ene

Molecular Formula: C₆H₉Br

Molecular Weight: 161.04 g/mol

CAS Number: 69543-15-3

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-
(bromomethyl)cyclopentene. These values were obtained from computational chemistry

models and should be used as a reference for the analysis of experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.8 - 6.0 Triplet (t) 1H =CH (vinylic)

~3.9 - 4.1 Singlet (s) 2H -CH₂Br

~2.2 - 2.4 Multiplet (m) 2H Allylic CH₂

~2.1 - 2.3 Multiplet (m) 2H Allylic CH₂

~1.8 - 2.0 Quintet (p) 2H Homoallylic CH₂

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm Assignment

~140 - 142 C=C (quaternary)

~128 - 130 =CH

~35 - 37 -CH₂Br

~32 - 34 Allylic CH₂

~30 - 32 Allylic CH₂

~22 - 24 Homoallylic CH₂

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium =C-H stretch

~2950, ~2860 Strong C-H stretch (aliphatic)

~1650 Medium C=C stretch

~1440 Medium CH₂ bend

~1210 Strong C-Br stretch

Mass Spectrometry (MS)
The mass spectrum of 1-(bromomethyl)cyclopentene is expected to show a characteristic

isotopic pattern for bromine-containing compounds (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

160/162 ~40 [M]⁺ (Molecular ion)

81 100 [C₆H₉]⁺ (Loss of Br)

67 ~80 [C₅H₇]⁺ (Loss of CH₂Br)

Experimental Protocols
While specific experimental data for 1-(bromomethyl)cyclopentene is not readily available,

the following general protocols can be employed for its spectroscopic analysis.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-(bromomethyl)cyclopentene in

0.6-0.7 mL of deuterated chloroform (CDCl₃).

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. For ¹H

NMR, a standard pulse program with a sufficient number of scans (e.g., 16-32) should be
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used. For ¹³C NMR, a proton-decoupled experiment (e.g., PENDANT or DEPT) is

recommended to distinguish between CH, CH₂, and CH₃ groups.

Processing: Process the raw data using appropriate software. The chemical shifts should be

referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy
Sample Preparation: A thin film of the neat liquid sample can be prepared between two

potassium bromide (KBr) or sodium chloride (NaCl) plates.

Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer

over a range of 4000-400 cm⁻¹.

Processing: Perform a background subtraction and identify the major absorption bands.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g.,

methanol or dichloromethane) into the mass spectrometer.

Ionization: Use Electron Ionization (EI) at 70 eV.

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).

Workflow and Data Interpretation
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationships in interpreting the spectral data.
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A general workflow for the spectroscopic analysis of a chemical compound.
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Logical flow for elucidating a chemical structure from spectroscopic data.

To cite this document: BenchChem. [Spectroscopic Profile of 1-(Bromomethyl)cyclopentene:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1337529#spectroscopic-data-nmr-ir-ms-of-1-
bromomethyl-cyclopentene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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